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Compound of Interest

Compound Name: Tertiapin Q (trifluoroacetate salt)

Cat. No.: B10829853

Get Quote

) in cardiac myocytes.

Introduction & Physiological Context[1][2][3][4][5][6]
The acetylcholine-activated inward rectifier potassium current (

) is a critical determinant of resting membrane potential and heart rate in atrial and sinoatrial
node tissue. Mediated by G-protein-coupled Kir3.1/Kir3.4 (GIRK1/GIRK4) heteromultimers, this
current is activated by parasympathetic stimulation (vagus nerve release of ACh) via M2
muscarinic receptors.

In pathological states, particularly Atrial Fibrillation (AF),

can become constitutively active, contributing to the shortening of the action potential duration
(APD) and the perpetuation of re-entrant rotors.

Why Tertiapin Q?
Historically, Barium (

) was used to block

, but it is non-selective, inhibiting all Kir channels (including
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). Native Tertiapin (from honey bee venom) is selective but chemically unstable due to a
methionine residue at position 13 that oxidizes rapidly, causing loss of potency.

Tertiapin Q (TPQ) is a stable synthetic analog where Methionine-13 is substituted with

Glutamine.[1] It maintains nanomolar affinity (

nM for GIRK1/4) and high selectivity, making it the gold standard for pharmacologically isolating

from the background potassium conductance (

).

Compound Profile & Preparation[2][4][8][9][10][11]
Physical Properties

Property Specification

Compound Name Tertiapin Q (TPQ)

Molecular Weight ~2452 Da

Sequence
Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-

His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2

Target

GIRK1/4 (ngcontent-ng-c2977031039=""

_nghost-ng-c1310870263="" class="inline ng-

star-inserted">

), ROMK1 (Kir1.[2][1][3][4][5][6][7][8]1)

(GIRK1/4) ~8–15 nM

Solubility
Soluble in water or saline buffers (up to 2

mg/mL)

Preparation Protocol
Stock Solution (100

M): Dissolve lyophilized TPQ in distilled water or extracellular buffer.
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Note: Avoid glass containers for long-term storage if possible to prevent adsorption; use

polypropylene.

Storage: Aliquot stock solution and store at -20°C. Stable for >6 months. Avoid repeated

freeze-thaw cycles.[6]

Working Solution (100–300 nM): Dilute the stock into the extracellular bath solution

immediately prior to the experiment.

Expert Insight: While the

is ~8 nM, use 100–300 nM in whole-cell perfusion to ensure rapid and complete block
within the complex geometry of the recording chamber.

Experimental Configuration
Signaling Integrity (Crucial)
activation requires the

subunits of inhibitory G-proteins (

). In standard whole-cell patch clamp, critical cytosolic components (GTP, signaling lipids) wash
out, leading to "rundown" (loss of current) within minutes.

Recommended Method: Perforated Patch Using Amphotericin B or Nystatin creates pores

permeable only to monovalent ions, preserving the intracellular signaling machinery.

Alternative Method: GTP-Supplemented Whole-Cell If perforated patch is not feasible, you

must supplement the internal pipette solution with GTP to maintain G-protein activity.

Solutions
Extracellular Solution (Tyrode’s):

140 mM NaCl, 5.4 mM KCl, 1.8 mM

, 1 mM

, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
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Agonist: Carbachol (CCh) 1–10

M (Stable analog of Acetylcholine).

Intracellular Pipette Solution (Standard Whole-Cell):

140 mM KCl (or K-Gluconate), 1 mM

, 5 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP.

Critical Additive:0.1–0.4 mM Na-GTP (Required to sustain

activation).

Mechanism of Action Visualization
The following diagram illustrates the pathway utilized in this protocol. TPQ acts as a "cork,"

physically occluding the extracellular vestibule of the channel pore.
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Caption: Signal transduction pathway for IKACh activation and subsequent blockade by

Tertiapin Q.

Step-by-Step Isolation Protocol
This protocol uses a Voltage Ramp to visualize the characteristic inward rectification profile of

the channel.

Phase 1: Establishment
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Seal & Break-in: Establish a G

seal. If using perforated patch, wait 10–20 minutes for series resistance (

) to drop below 20–30 M

. If using whole-cell, rupture membrane immediately.

Voltage Clamp: Hold cell at -40 mV (to inactivate

).

Phase 2: The Ramp Protocol
Apply the following voltage command every 5 to 10 seconds:

Step: Step to -120 mV for 50 ms.

Ramp: Ascending ramp from -120 mV to +50 mV over 500 ms.

Return: Step back to -40 mV.

Phase 3: Pharmacological Workflow
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Step Condition Duration
Expected
Observation

1
Baseline (

)
2–3 min

Stable background

current (mostly

). Small outward

current, large inward

current.

2
Activation (

)
2–4 min

Perfusion of 10

M Carbachol. Current

amplitude increases

significantly,

especially at

hyperpolarized

potentials (-100 mV).

3
Isolation (

)
2–3 min

Perfusion of 10

M CCh + 300 nM

TPQ. The induced

current should

disappear, returning

the trace near

Baseline levels.

4 Washout (Optional) 5 min

Wash with standard

Tyrode's. Current

returns to Baseline

(removes CCh). Note:

TPQ washout is slow.

Phase 4: Analysis (Digital Subtraction)
To isolate the pure

density:
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Total Agonist Current:

(This contains

+ any other CCh-sensitive currents).

TPQ-Sensitive Current (The Gold Standard):

This subtraction removes the background

and any non-GIRK currents, leaving only the Tertiapin-sensitive component.

Experimental Workflow Diagram
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Start Experiment
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Caption: Chronological workflow for patch-clamp isolation of IKACh.

Troubleshooting & Validation
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Issue: No current increase with Carbachol.

Cause: Intracellular signaling washout.

Fix: Ensure GTP is in the pipette (Whole-cell) or switch to Perforated Patch. Verify cell

health (RMP should be < -70 mV).

Issue: Incomplete Block with TPQ.

Cause: Concentration too low or degradation.

Fix: Increase TPQ to 300 nM. Ensure stock was stored at -20°C.

Issue: "Constitutive"

(Current present without CCh).

Context: In AF models or specific transgenic mice,

may be active without agonist.

Protocol Adjustment: Apply TPQ directly to Baseline. The magnitude of block represents

the constitutively active fraction.

References
Jin, W., & Lu, Z. (1998). A novel high-affinity inhibitor for inward-rectifier K+ channels.

Biochemistry, 37(38), 13291–13299.[4][5]

Jin, W., & Lu, Z. (1999). Synthesis of a stable form of tertiapin: a high-affinity inhibitor for

inward-rectifier K+ channels.[4][7] Biochemistry, 38(43), 14286–14293.[4]

Kitamura, H., et al. (2000). Tertiapin potently and selectively blocks muscarinic K(+) channels

in rabbit cardiac myocytes.[7] Journal of Pharmacology and Experimental Therapeutics,

293(1), 196–205.

Diness, J. G., et al. (2017). Inhibition of the Acetylcholine-Activated Inward Rectifier

Potassium Current (IKACh) Prevents Atrial Fibrillation. Frontiers in Physiology, 8, 1045.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://en.wikipedia.org/wiki/Tertiapin
https://pubmed.ncbi.nlm.nih.gov/9748337/
https://en.wikipedia.org/wiki/Tertiapin
https://www.latoxan.com/moleculars_product.php?id=1312&n=0
https://en.wikipedia.org/wiki/Tertiapin
https://www.latoxan.com/moleculars_product.php?id=1312&n=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

